1-Methylindazol-3-carbonsäure

Übersicht

Beschreibung

NBI-35965 Hydrochlorid ist ein selektiver, oral aktiver und die Blut-Hirn-Schranke durchdringender Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1. Es hat eine hohe Affinität zum Corticotropin-Releasing-Faktor-Rezeptor 1 mit einem Kd-Wert von 4 nM und einem pKd-Wert von 8.5. Diese Verbindung hemmt nicht den Corticotropin-Releasing-Faktor-Rezeptor 2. NBI-35965 Hydrochlorid reduziert die Produktion von Corticotropin-Releasing-Faktor oder stressinduziertem Adrenocorticotrop-Hormon in vivo mit pIC50-Werten von 7.1 bzw. 6.9. Es zeigt auch anxiolytische Wirkungen .

Wissenschaftliche Forschungsanwendungen

NBI-35965 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the properties and functions of corticotropin-releasing factor receptors.

Medicine: Explored for its potential therapeutic effects in treating anxiety and stress-related disorders.

Wirkmechanismus

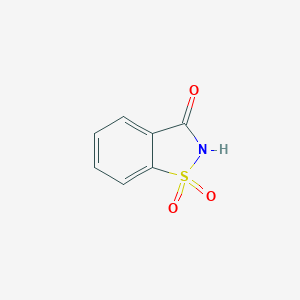

1-Methylindazole-3-carboxylic acid, also known as 1-methyl-1H-indazole-3-carboxylic acid, is an organic compound with the molecular formula C9H8N2O2 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Target of Action

It is known to be used as a pharmaceutical adjuvant , suggesting that it may interact with various biological targets to enhance the efficacy of other drugs.

Mode of Action

As an adjuvant, it may work by improving the pharmacological properties of other drugs, possibly by altering their absorption, distribution, metabolism, or excretion .

Biochemical Pathways

As an adjuvant, it may influence various biochemical pathways indirectly by enhancing the action of other drugs .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

As an adjuvant, its primary role may be to enhance the efficacy of other drugs .

Action Environment

It is known that the compound is stable under normal temperatures and pressures .

Safety and Hazards

1-Methylindazole-3-carboxylic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection. In case of skin contact, wash with plenty of soap and water .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NBI-35965 Hydrochlorid beinhaltet die Entwicklung und Synthese von tricyclischen Corticotropin-Releasing-Faktor-1-Antagonisten. Die spezifischen Synthesewege und Reaktionsbedingungen werden in der Literatur detailliert beschrieben, einschließlich der Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für NBI-35965 Hydrochlorid sind in der Öffentlichkeit nicht umfassend dokumentiert. Die Verbindung ist bei verschiedenen Anbietern erhältlich, was darauf hindeutet, dass sie in kommerziellen Maßstab für Forschungszwecke hergestellt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NBI-35965 Hydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die chemische Struktur von NBI-35965 Hydrochlorid zu modifizieren.

Substitution: Substitutionsreaktionen sind häufig, bei denen bestimmte funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit NBI-35965 Hydrochlorid verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen für diese Reaktionen, wie Temperatur, Druck und Lösungsmittel, werden in der Literatur detailliert beschrieben .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von NBI-35965 Hydrochlorid gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. So können beispielsweise Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen Verbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

NBI-35965 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Eigenschaften und Funktionen von Corticotropin-Releasing-Faktor-Rezeptoren zu untersuchen.

Wirkmechanismus

NBI-35965 Hydrochlorid entfaltet seine Wirkung durch selektive Antagonisierung des Corticotropin-Releasing-Faktor-Rezeptors 1. Dieser Rezeptor ist an der Stressantwort beteiligt, und seine Hemmung reduziert die Produktion von Adrenocorticotrop-Hormon. Die Verbindung hemmt die cAMP-Akkumulation und die Produktion von Adrenocorticotrop-Hormon in vitro und schwächt die Produktion von Corticotropin-Releasing-Faktor und Adrenocorticotrop-Hormon in vivo. Es ist oral aktiv und durchdringt die Blut-Hirn-Schranke, was zu seiner anxiolytischen Aktivität beiträgt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

NBI-27914: Ein weiterer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 mit ähnlichen Eigenschaften.

Antalarmin: Ein nicht-peptidischer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 mit anxiolytischen Wirkungen.

CP-154,526: Ein selektiver Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1, der in der Forschung verwendet wird.

Einzigartigkeit

NBI-35965 Hydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für den Corticotropin-Releasing-Faktor-Rezeptor 1, seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, und seiner oralen Aktivität. Diese Eigenschaften machen es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Corticotropin-Releasing-Faktor-Rezeptoren bei Stress- und Angststörungen .

Eigenschaften

IUPAC Name |

1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVDFORZEGKEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351050 | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50890-83-0 | |

| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylindazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXY-1-METHYLINDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

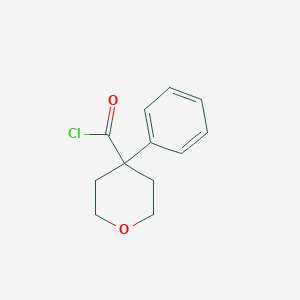

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-methyl-1H-indazole-3-carboxylic acid in the pharmaceutical industry?

A1: 1-Methyl-1H-indazole-3-carboxylic acid serves as a key intermediate in synthesizing Granisetron Hydrochloride []. Granisetron Hydrochloride is a potent antiemetic drug used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy.

Q2: How is 1-methyl-1H-indazole-3-carboxylic acid converted into Granisetron Hydrochloride?

A2: The synthesis involves treating 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl2) to form its acyl chloride. This acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). Finally, treatment with hydrochloric acid (HCl) yields Granisetron Hydrochloride [].

Q3: Are there analytical methods to detect 1-methyl-1H-indazole-3-carboxylic acid in pharmaceutical formulations?

A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a validated method for determining 1-methyl-1H-indazole-3-carboxylic acid, especially as a degradation product of Granisetron [, ]. This technique enables the simultaneous quantification of Granisetron, 1-methyl-1H-indazole-3-carboxylic acid, and other preservatives in pharmaceutical products like oral drops and solutions.

Q4: What is the structural characterization of 1-methyl-1H-indazole-3-carboxylic acid?

A4: * Molecular Formula: C9H8N2O2 []* Molecular Weight: 176.17 g/mol * Spectroscopic Data: The structure is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and High-Resolution Mass Spectrometry (HRMS) [].

Q5: What is known about the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid?

A5: The asymmetric unit of the crystal structure contains two molecules of 1-methyl-1H-indazole-3-carboxylic acid. These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. Additionally, a C—H⋯O interaction is also observed within the crystal structure [].

Q6: Can 1-methyl-1H-indazole-3-carboxylic acid be used to synthesize other compounds besides Granisetron?

A6: Yes, researchers have used 1-methyl-1H-indazole-3-carboxylic acid as a starting material to synthesize a series of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives. This synthesis involves converting the carboxylic acid into various amides followed by heterocyclization [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)